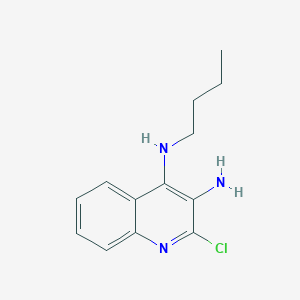

n4-Butyl-2-chloroquinoline-3,4-diamine

説明

N4-Butyl-2-chloroquinoline-3,4-diamine (C₁₃H₁₆ClN₃; molecular weight 249.74 g/mol) is a quinoline derivative characterized by a chloro-substituted quinoline core with a butylamine group at the N4 position. Its structure combines a planar aromatic system with a flexible aliphatic chain, which may influence its physicochemical properties and biological interactions. Quinoline derivatives are historically significant in medicinal chemistry due to their diverse pharmacological applications, including antimalarial, anticancer, and immunomodulatory activities .

特性

分子式 |

C13H16ClN3 |

|---|---|

分子量 |

249.74 g/mol |

IUPAC名 |

4-N-butyl-2-chloroquinoline-3,4-diamine |

InChI |

InChI=1S/C13H16ClN3/c1-2-3-8-16-12-9-6-4-5-7-10(9)17-13(14)11(12)15/h4-7H,2-3,8,15H2,1H3,(H,16,17) |

InChIキー |

IVBNBYJFBYVFEA-UHFFFAOYSA-N |

正規SMILES |

CCCCNC1=C(C(=NC2=CC=CC=C21)Cl)N |

製品の起源 |

United States |

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

The following table compares N4-Butyl-2-chloroquinoline-3,4-diamine with two structurally related compounds from the Pharmaffiliates impurity catalog:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Structural Differences |

|---|---|---|---|---|

| N4-Butyl-2-chloroquinoline-3,4-diamine | C₁₃H₁₆ClN₃ | 249.74 | -Cl at C2; -NH₂ at C3, C4; butyl at N4 | Baseline for comparison |

| 1-Isobutyl-4-methoxy-1H-imidazo[4,5-c]quinoline | C₁₅H₁₇N₃O | 255.32 | -OCH₃ at C4; imidazo ring fused to quinoline | Methoxy group enhances polarity; fused imidazole ring alters aromaticity |

| 2-Chloro-N4-isobutylquinoline-3,4-diamine | C₁₃H₁₆ClN₃ | 249.74 | -Cl at C2; -NH₂ at C3, C4; isobutyl at N4 | Branched isobutyl chain may affect solubility and steric interactions |

Key Observations:

Substituent Effects: The chloro group at C2 is conserved across N4-Butyl-2-chloroquinoline-3,4-diamine and 2-Chloro-N4-isobutylquinoline-3,4-diamine, likely contributing to electron-withdrawing effects and influencing reactivity. In contrast, 1-Isobutyl-4-methoxy-1H-imidazo[4,5-c]quinoline replaces chlorine with a methoxy group, increasing hydrophilicity . Alkyl Chain Branching: The linear butyl chain in N4-Butyl-2-chloroquinoline-3,4-diamine vs. the branched isobutyl group in its isomer may lead to differences in membrane permeability or binding pocket compatibility .

Research Findings and Pharmacological Implications

- AKT1 Inhibition: N1,N4-bis((2-chloroquinolin-3-yl)methylene)benzene-1,4-diamine analogs demonstrate inhibitory activity against AKT1 (a serine/threonine kinase implicated in cancer), suggesting that chloro-quinoline diamines may interact with kinase domains .

- Immunomodulatory Potential: Imiquimod, a structurally related imidazoquinoline, activates Toll-like receptor 7 (TLR7), indicating that modifications to the quinoline core (e.g., imidazole fusion) can significantly alter immune signaling pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。